N-Benzyl vs. N-Methyl 7-Ketone: Physicochemical Divergence Relevant to Permeability and Formulation
Comparison of 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one with its closest commercially available 7-ketone analog, 9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one (CAS 7224-81-9), reveals stark physicochemical divergence driven by the N-benzyl substituent. The benzyl derivative possesses a molecular weight of 231.29 Da versus 155.19 Da for the N-methyl analog, a 49% mass increase . Calculated solubility data for the N-methyl analog indicate freely soluble behavior (~110 g/L at 25°C) , whereas the N-benzyl congener—bearing a lipophilic phenyl ring—is predicted to exhibit substantially lower aqueous solubility and higher logP, consistent with class-level SAR for N-benzylated bicyclic amines [1]. These differences directly impact permeability classification, DMSO stock concentration limits, and suitability for aqueous formulation in in vivo pharmacology studies.
| Evidence Dimension | Molecular weight and calculated solubility |
|---|---|
| Target Compound Data | MW = 231.29 Da; solubility not explicitly reported but predicted lower than N-methyl analog due to benzyl lipophilicity |
| Comparator Or Baseline | 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one: MW = 155.19 Da; calculated solubility = ~110 g/L (25°C) |
| Quantified Difference | MW increase of +76.10 Da (+49%); solubility reduction inferred by benzyl-induced logP elevation |
| Conditions | Calculated physicochemical properties; solubility calculated at 25°C |
Why This Matters
The 49% mass increase and reduced aqueous solubility of the N-benzyl analog mandate distinct formulation strategies and impose different DMSO stock concentration ceilings, directly influencing experimental design in cellular and in vivo assays.
- [1] Bermudez, J.; Gregory, J.A.; King, F.D.; Starr, S.; Summersell, R.J. 3-Oxagranatane (3-oxa-9-azabicyclo[3.3.1]nonane) derivatives as highly potent serotonin 5-HT₃ receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 1992, 2(6), 515–520. View Source
